N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine
CAS No.: 63524-89-0
Cat. No.: VC19436828
Molecular Formula: C20H39N8O10P
Molecular Weight: 582.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63524-89-0 |
|---|---|
| Molecular Formula | C20H39N8O10P |
| Molecular Weight | 582.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C20H39N8O10P/c1-9(2)14(18(32)26-11(4)19(33)34)28-17(31)13(8-38-39(35,36)37)27-15(29)10(3)25-16(30)12(21)6-5-7-24-20(22)23/h9-14H,5-8,21H2,1-4H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)(H,33,34)(H4,22,23,24)(H2,35,36,37)/t10-,11-,12-,13-,14-/m0/s1 |
| Standard InChI Key | FPXVJNZNXLFYDQ-PEDHHIEDSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Introduction
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a complex peptide compound characterized by its unique structure, which includes multiple amino acid residues and a phosphono group. This compound has garnered significant attention in biochemical research due to its potential biological activities and applications in various fields.
Key Features:
-
Molecular Formula: C20H39N8O10P
-
Molecular Weight: 582.5 g/mol
-
PubChem CID: 71372512
Synthesis Methods:
-
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for synthesizing complex peptides. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
-
Solution-Phase Synthesis: This method can be used for larger-scale production and involves synthesizing the peptide in solution rather than on a solid support.
Biological Activity and Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine exhibits significant biological activity, making it a subject of interest in various research fields:
Applications:
-
Biochemistry: Studied for its role in protein interactions and cellular signaling pathways.
-
Medicine: Explored for therapeutic potential in treating diseases, including those related to metabolic disorders.
-
Biotechnology: Utilized in the development of novel biomaterials and drug delivery systems.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline | Contains proline and serine; distinct biological activities |
| N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine | Incorporates threonine; variations in receptor interactions |
| L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginylglycyl-N~5~-(diaminomethylidene)-L-ornithine | Features asparagine and glycine; different metabolic pathways |
Research Findings and Future Directions
Research on N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is ongoing, with a focus on understanding its biological activities and potential therapeutic applications. Future studies will likely explore its interactions with molecular targets and its role in disease models.
Key Research Questions:
-
Biological Activity: Investigate the compound's effects on cellular signaling pathways.
-
Therapeutic Potential: Explore its use in treating metabolic disorders.
-
Drug Delivery Systems: Develop novel delivery methods to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume